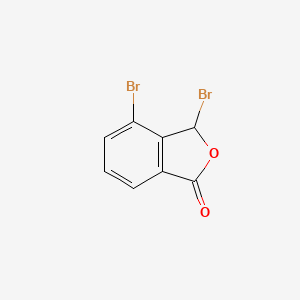

3,4-Dibromoisobenzofuran-1(3H)-one

Description

Significance of the Isobenzofuranone Core in Organic Synthesis

The isobenzofuranone framework, also known as the phthalide (B148349) skeleton, is a privileged structure in organic synthesis. wikipedia.org Its inherent reactivity, stemming from the lactone ring, allows for a multitude of chemical transformations. The electrophilic nature of the carbonyl carbon and the potential for enolate formation at the C-3 position make it a valuable synthon for the construction of more complex molecular architectures. nih.gov

The isobenzofuranone core is a key component in a variety of natural products and synthetically derived compounds exhibiting a wide range of biological activities. These include antifungal, anti-platelet, and anticonvulsant properties. mdpi.com Furthermore, phthalide derivatives serve as crucial intermediates in the synthesis of important compounds like the antihypertensive and antitumor agents, chlorothiadone and anthracyclinones. imjst.org The ability to introduce diverse substituents onto the aromatic ring and the lactone moiety allows for the fine-tuning of their physicochemical and biological properties, making the isobenzofuranone scaffold a highly attractive target for synthetic chemists.

Overview of Brominated Phthalides and Related Compounds

The introduction of bromine atoms onto the phthalide framework can significantly modulate its chemical and biological properties. Brominated phthalides are a class of compounds that have demonstrated interesting pharmacological activities. For instance, certain brominated derivatives have shown anti-platelet activity. mdpi.com The presence of bromine, a halogen, can alter the lipophilicity, metabolic stability, and binding interactions of the molecule with biological targets.

The synthesis of brominated phthalides can be achieved through various methods, including the direct bromination of phthalide. orgsyn.org For example, 2-bromophthalide can be prepared by treating phthalide with bromine in the presence of a catalyst or by using N-bromosuccinimide. orgsyn.org These brominated intermediates serve as versatile building blocks for further functionalization, allowing for the introduction of various nucleophiles at the brominated position.

Unique Structural Features and Synthetic Potential of 3,4-Dibromoisobenzofuran-1(3H)-one

This compound possesses a distinct substitution pattern that sets it apart from more commonly studied phthalides. The presence of two bromine atoms on the benzene (B151609) ring, specifically at the 3- and 4-positions, is expected to significantly influence its electronic properties and reactivity. The electron-withdrawing nature of the bromine atoms would likely increase the electrophilicity of the aromatic ring, making it more susceptible to nucleophilic aromatic substitution reactions under certain conditions.

Furthermore, the bromine atom at the 3-position could potentially be a site for metal-catalyzed cross-coupling reactions, such as Suzuki, Sonogashira, or Buchwald-Hartwig couplings. This would enable the introduction of a wide array of substituents, including aryl, alkynyl, and amino groups, thereby providing a pathway to a diverse library of novel isobenzofuranone derivatives. The bromine at the 4-position further modifies the electronic landscape of the molecule and could participate in its own set of reactions or influence the reactivity of the adjacent bromine.

Current Research Landscape and Gaps in the Study of this compound

A comprehensive review of the scientific literature reveals a significant gap in the specific study of this compound. While extensive research has been conducted on the broader class of isobenzofuranones and various substituted derivatives, including some brominated analogues, dedicated studies focusing on the synthesis, characterization, and application of the 3,4-dibromo isomer are conspicuously absent.

This lack of research presents a clear opportunity for future investigation. The unique substitution pattern of this compound suggests that it could possess novel chemical reactivity and potentially valuable biological properties that have yet to be explored. Future research should focus on developing efficient synthetic routes to this compound, thoroughly characterizing its physicochemical properties, and exploring its potential in areas such as medicinal chemistry and materials science. The synthesis and evaluation of a series of derivatives based on this scaffold could lead to the discovery of new lead compounds for drug development or novel functional materials.

Interactive Data Table: Properties of Related Isobenzofuranone Compounds

| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | Key Research Finding | Reference |

| Phthalide | C₈H₆O₂ | 134.13 | Simplest isobenzofuranone, used in synthesis. wikipedia.org | wikipedia.org |

| 3-Bromoisobenzofuran-1(3H)-one | C₈H₅BrO₂ | 213.03 | Intermediate for synthesis of substituted phthalides. | orgsyn.org |

| (Z)-Ligustilide | C₁₂H₁₄O₂ | 190.24 | Found in medicinal plants, shows various bioactivities. nih.gov | nih.gov |

| Myco-phenolic acid | C₁₇H₂₀O₆ | 320.34 | An immunosuppressant drug with an isobenzofuranone-related core. | N/A |

Structure

3D Structure

Properties

IUPAC Name |

3,4-dibromo-3H-2-benzofuran-1-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H4Br2O2/c9-5-3-1-2-4-6(5)7(10)12-8(4)11/h1-3,7H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZJNZHABOJVAWLT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C(OC2=O)Br)C(=C1)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H4Br2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

291.92 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Route Optimization for 3,4 Dibromoisobenzofuran 1 3h One

Retrosynthetic Analysis of 3,4-Dibromoisobenzofuran-1(3H)-one

Retrosynthetic analysis is a powerful tool for devising synthetic routes by deconstructing the target molecule into simpler, commercially available starting materials. deanfrancispress.comslideshare.net The primary disconnection for this compound involves the lactone ring, a cyclic ester. wikipedia.orgbyjus.com

A logical retrosynthetic disconnection of the ester bond in the lactone ring of this compound leads to a 2-(hydroxymethyl)-3,4-dibromobenzoic acid intermediate. This disconnection simplifies the target to a substituted benzoic acid derivative. Further disconnection of the C-C bond between the hydroxymethyl group and the aromatic ring is less common for this class of compounds. Instead, functional group interconversion (FGI) is a more strategic approach. deanfrancispress.com

The key synthons, or idealized fragments, derived from this analysis are a nucleophilic carboxylate and an electrophilic benzylic carbon. The corresponding synthetic equivalents would be a 2-methyl-3,4-dibromobenzoic acid or a related derivative where the methyl group can be selectively functionalized to form the lactone.

An alternative retrosynthetic approach considers the formation of the aromatic ring as a later-stage transformation, although this is generally more complex. The most direct and common strategy focuses on the formation of the lactone ring from a pre-functionalized aromatic precursor.

Exploration of Classical Synthetic Pathways to Isobenzofuranones

Historically, the synthesis of isobenzofuranones, or phthalides, has relied on several established methods. These classical routes often involve the oxidation or reduction of appropriately substituted phthalic acid or benzoic acid derivatives.

One of the most traditional methods involves the reduction of phthalic anhydride (B1165640) or its derivatives. For the target molecule, this would necessitate a 3,4-dibromophthalic anhydride precursor. The selective reduction of one carbonyl group in the presence of the other can be challenging and may require specific reducing agents and carefully controlled reaction conditions.

Another classical approach is the cyclization of 2-halomethylbenzoic acids. In the context of this compound, this would involve the intramolecular cyclization of a 2-(halomethyl)-3,4-dibromobenzoic acid. This intramolecular esterification, or lactonization, is often promoted by a base.

Furthermore, the oxidation of 2-methylbenzoic acids has been a common strategy. For the target molecule, this would require the synthesis of 2-methyl-3,4-dibromobenzoic acid. The subsequent benzylic oxidation to form the lactone can be achieved using various oxidizing agents.

Development of Novel and Efficient Synthetic Routes to this compound

Modern synthetic organic chemistry continuously seeks to improve upon classical methods by enhancing efficiency, selectivity, and functional group tolerance. The synthesis of this compound can benefit from these advancements, particularly in the areas of regioselective bromination and lactone formation.

Strategies for Regioselective Bromination

The precise installation of two bromine atoms at the 3 and 4 positions of the isobenzofuranone core is a significant challenge. The regiochemical outcome of electrophilic aromatic bromination is dictated by the directing effects of the substituents on the aromatic ring. nih.gov

Starting from a substituted benzene (B151609) derivative, the introduction of the bromine atoms must be carefully orchestrated. For instance, starting with a 2-methylbenzoic acid derivative, the existing methyl and carboxylic acid groups will influence the position of incoming electrophiles. Theoretical analysis and experimental verification are often employed to predict and confirm the regioselectivity of such reactions. nih.gov The use of specific brominating agents, such as N-bromosuccinimide (NBS) in the presence of a catalyst or in specific solvent systems, can offer enhanced regioselectivity compared to harsher reagents like elemental bromine. nih.govwku.edu The development of para-selective bromination methods using reagents like tetraalkylammonium tribromides or N-bromosuccinimide with silica (B1680970) gel could be adapted to control the substitution pattern. nih.gov

Lactone Ring Formation Methodologies

The formation of the lactone ring is the key step in the synthesis of isobenzofuranones. wikipedia.orgbyjus.com Modern methods for lactonization often offer milder conditions and greater efficiency compared to classical approaches. The favorability of forming five-membered rings, such as the γ-lactone in isobenzofuranones, is a thermodynamic advantage. youtube.com

Intramolecular esterification of a corresponding hydroxy acid is a direct method for lactone formation. youtube.comyoutube.com Catalytic methods, for instance, using silver(I) triflate for the intramolecular addition of a hydroxyl group to an olefin, showcase modern approaches to constructing cyclic esters. While not directly applicable to the target molecule's immediate precursor, they highlight the trend towards catalyzed cyclizations.

A highly efficient one-step conversion of o-alkylbenzoic acids to their corresponding isobenzofuran-1(3H)-ones using NaBrO3/NaHSO3 in a two-phase system has been reported, offering a convenient route to a variety of phthalide (B148349) derivatives. nih.gov This method could potentially be adapted for the synthesis of the dibrominated target.

One-Pot and Cascade Reaction Approaches

Green Chemistry Principles in the Synthesis of this compound

The principles of green chemistry aim to design chemical processes that reduce or eliminate the use and generation of hazardous substances. youtube.com The application of these principles to the synthesis of this compound can lead to more environmentally benign and sustainable routes.

Key areas for the application of green chemistry include:

Atom Economy: Designing reactions where the maximum number of atoms from the reactants are incorporated into the final product. youtube.com Addition reactions, for example, generally have high atom economy.

Use of Safer Solvents and Reagents: Replacing hazardous solvents like carbon tetrachloride with greener alternatives such as acetic acid or running reactions under solvent-free conditions. researchgate.netyoutube.com The use of less toxic brominating agents is also a key consideration.

Catalysis: Employing catalytic reagents in small amounts rather than stoichiometric reagents reduces waste. The use of recyclable catalysts, such as silica-supported sulfuric acid, is particularly advantageous. researchgate.net

Energy Efficiency: Conducting reactions at ambient temperature and pressure whenever possible to reduce energy consumption.

For instance, developing a catalytic, solvent-free bromination step followed by a high-yielding, one-pot lactonization would represent a significant advancement in the green synthesis of this compound.

Solvent-Free and Aqueous Reaction Conditions

The development of environmentally benign synthetic methods is a paramount goal in modern chemistry. For the synthesis of isobenzofuranone derivatives, including potentially this compound, a shift towards solvent-free and aqueous reaction conditions is a key area of investigation.

One notable "green" approach involves the bromination of 7-aminophthalide, which has been shown to proceed under acidic conditions at elevated temperatures to yield 7-amino-4-bromophthalide. chemrxiv.org This reaction utilizes the in-situ generation of a brominating agent, which could potentially be adapted for the synthesis of other brominated phthalides. While this specific example does not yield the target 3,4-dibromo derivative, it highlights the feasibility of using aqueous acidic media for the bromination of the phthalide ring system.

Solvent-free conditions have also been explored for the synthesis of related heterocyclic compounds, often employing mechanochemical methods such as ball milling. These techniques can enhance reaction rates and reduce the need for hazardous solvents. While no specific solvent-free synthesis of this compound has been reported, this approach remains a promising avenue for future research, particularly for the bromination steps.

A hypothetical two-step synthesis of this compound could first involve the synthesis of 4-bromoisobenzofuran-1(3H)-one, followed by bromination at the 3-position. The initial synthesis of 4-bromoisobenzofuran-1(3H)-one could potentially be achieved through the cyclization of a suitably substituted benzoic acid derivative, a common strategy for phthalide synthesis. nih.gov The subsequent bromination at the 3-position would likely involve a radical reaction, for which solvent-free or minimal-solvent conditions could be investigated.

Table 1: Comparison of Reaction Conditions for Bromination of Phthalide Analogs

| Reaction | Substrate | Reagent | Solvent | Conditions | Product | Reference |

| Electrophilic Bromination | 7-Aminophthalide | In-situ generated Br+ | Sulfuric Acid/Water | High Temperature | 7-Amino-4-bromophthalide | chemrxiv.org |

| Radical Bromination | Phthalide | N-Bromosuccinimide (NBS) | Carbon Tetrachloride | Reflux | 3-Bromophthalide | orgsyn.org |

This table is generated based on available data for analogous compounds and represents potential conditions that could be adapted.

Catalyst Selection for Enhanced Atom Economy

For the synthesis of the isobenzofuranone core itself, various catalysts have been employed. For instance, the conversion of o-alkylbenzoic acids to phthalides can be achieved using a NaBrO₃/NaHSO₃ system in a two-phase environment, offering a convenient one-step method. nih.gov

In the context of bromination, while many traditional methods rely on stoichiometric amounts of brominating agents, catalytic approaches are being developed. For electrophilic aromatic bromination, Lewis acids or solid acid catalysts can be employed to activate the brominating agent and facilitate the reaction under milder conditions. For the potential synthesis of 4-bromoisobenzofuran-1(3H)-one from a suitable precursor, exploring such catalytic systems could be beneficial.

For the subsequent bromination at the 3-position, which is typically a radical process, the use of radical initiators is common. While these are not catalysts in the traditional sense, optimizing their loading and efficiency is key to a successful and economical reaction.

Table 2: Potential Catalytic Systems for Isobenzofuranone Synthesis and Bromination

| Reaction Step | Potential Catalyst Type | Example Catalyst | Function |

| Isobenzofuranone Ring Formation | Oxidizing system | NaBrO₃/NaHSO₃ | One-step conversion of o-alkylbenzoic acids |

| Electrophilic Bromination (at C4) | Lewis Acid / Solid Acid | FeCl₃, Zeolites | Activation of brominating agent |

| Radical Bromination (at C3) | Radical Initiator | AIBN, Benzoyl Peroxide | Initiation of radical chain reaction |

This table presents potential catalytic systems based on general principles and findings for related compounds.

Process Optimization and Scalability Studies for this compound Production

The transition from a laboratory-scale synthesis to a larger, industrial-scale production of this compound requires careful process optimization and scalability studies. While specific data for this compound is unavailable, general principles derived from the synthesis of other isobenzofuranone derivatives can be applied.

Key parameters for optimization include reaction temperature, reaction time, concentration of reactants, and the choice of solvent and catalyst. For the bromination of phthalide to 3-bromophthalide, for instance, the temperature is a critical factor, with lower temperatures being less effective and higher temperatures leading to decomposition. orgsyn.org A detailed study of these parameters would be necessary to maximize the yield and purity of this compound.

The work-up and purification procedures are also crucial for scalability. Extraction, crystallization, and chromatography are common methods for isolating isobenzofuranone derivatives. Optimizing these steps to minimize solvent usage and product loss is essential for an economically viable process. For example, in the synthesis of 3-bromophthalide, recrystallization from a suitable solvent like cyclohexane (B81311) is employed for purification. orgsyn.org

The scalability of any proposed synthetic route would need to be carefully assessed. Reactions that are high-yielding and use readily available, inexpensive starting materials and reagents are more likely to be scalable. Furthermore, processes that avoid hazardous reagents and extreme reaction conditions are preferred for safety and environmental reasons.

Stereoselective Synthesis Approaches (if applicable)

The structure of this compound features a stereocenter at the C3 position, which is bonded to a bromine atom and the oxygen of the furanone ring. Therefore, the compound can exist as a racemic mixture of two enantiomers. The applicability of stereoselective synthesis would depend on whether a specific enantiomer exhibits desired properties or biological activity.

To date, the scientific literature does not provide information on the stereoselective synthesis of this compound. However, stereoselective syntheses of other 3-substituted isobenzofuranones have been reported. These methods often involve the use of chiral catalysts or chiral auxiliaries to control the stereochemical outcome of the reaction that forms the stereocenter.

For instance, a chiral reducing agent could be used to asymmetrically reduce a precursor with a double bond at the 3-position. Alternatively, a chiral catalyst could be employed in a reaction that directly installs the bromine atom at the 3-position in a stereoselective manner. Should the biological or material properties of a single enantiomer of this compound prove to be of interest, the development of such stereoselective synthetic routes would be a significant area for future research.

Advanced Spectroscopic Characterization and Structural Elucidation of 3,4 Dibromoisobenzofuran 1 3h One

High-Resolution Mass Spectrometry (HRMS)

Fragmentation Pathway Analysis and Isotopic Patterns for Bromine

Mass spectrometry is a powerful tool for elucidating the structure of organic compounds through the analysis of their fragmentation patterns and isotopic signatures. For 3,4-Dibromoisobenzofuran-1(3H)-one, the presence of two bromine atoms would dominate its mass spectrum, providing a clear and identifiable isotopic pattern.

Bromine has two stable isotopes, ⁷⁹Br and ⁸¹Br, with near-equal natural abundance (approximately 50.7% and 49.3%, respectively). This results in a characteristic isotopic signature for bromine-containing fragments. For a molecule with two bromine atoms, such as this compound, the molecular ion region would exhibit a distinctive M, M+2, and M+4 peak pattern with a relative intensity ratio of approximately 1:2:1. This pattern arises from the statistical probability of the different isotopic combinations: (⁷⁹Br + ⁷⁹Br), (⁷⁹Br + ⁸¹Br and ⁸¹Br + ⁷⁹Br), and (⁸¹Br + ⁸¹Br).

The fragmentation of this compound under electron ionization (EI) would likely proceed through several key pathways, driven by the stability of the resulting fragments. The molecular ion, a radical cation, is energetically unstable and will break apart. Common fragmentation patterns for aromatic compounds and lactones would be expected.

Expected Fragmentation Pathways:

Loss of a Bromine Atom: A primary fragmentation event would likely be the cleavage of a carbon-bromine bond to lose a bromine radical (•Br), resulting in a more stable cation. This would lead to significant peaks at [M-79]⁺ and [M-81]⁺.

Loss of Carbon Monoxide: Lactones are known to undergo decarbonylation. The loss of a CO molecule from the molecular ion or subsequent fragment ions is a probable pathway.

Aromatic Ring Fragmentation: The substituted benzene (B151609) ring could undergo fragmentation, although the aromatic system's stability would make this less favorable than the loss of substituents. The formation of a tropylium-like ion (m/z 91) is a common feature in the mass spectra of compounds containing a benzyl (B1604629) moiety, though its formation from this specific structure might be complex.

Sequential Losses: A combination of these events, such as the loss of a bromine atom followed by the loss of carbon monoxide, would also be anticipated, leading to a cascade of fragment ions.

A hypothetical fragmentation pattern is outlined in the table below.

| Fragment Ion | Proposed Structure/Formation | Expected m/z |

| [M]⁺• | Molecular ion | 290, 292, 294 |

| [M-Br]⁺ | Loss of a bromine atom | 211, 213 |

| [M-CO]⁺• | Loss of carbon monoxide | 262, 264, 266 |

| [M-Br-CO]⁺ | Loss of a bromine atom and carbon monoxide | 183, 185 |

Coupling with Chromatographic Techniques (e.g., GC-MS, LC-MS)

To analyze complex mixtures or verify the purity of this compound, coupling mass spectrometry with chromatographic techniques such as Gas Chromatography (GC-MS) or Liquid Chromatography (LC-MS) is indispensable.

GC-MS Analysis:

For a compound like this compound, which is expected to have a reasonable degree of volatility and thermal stability, GC-MS would be a suitable analytical technique. The sample would be vaporized and separated based on its boiling point and interactions with the GC column's stationary phase before entering the mass spectrometer for detection and fragmentation analysis. This technique would provide both the retention time, a characteristic property of the compound under specific GC conditions, and the mass spectrum for structural confirmation.

LC-MS Analysis:

LC-MS is a versatile technique that can be applied to a wider range of compounds, including those that are thermally labile or non-volatile. For this compound, reverse-phase LC could be employed, where the compound is separated based on its polarity. The eluent would then be introduced into the mass spectrometer, typically using techniques like electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI). LC-MS is particularly useful for analyzing potential impurities or degradation products that might be present alongside the main compound. The choice between GC-MS and LC-MS would depend on the compound's specific physicochemical properties and the analytical question at hand.

X-ray Crystallography

X-ray crystallography stands as the definitive method for determining the three-dimensional atomic arrangement of a crystalline solid.

**4.3

Vibrational Spectroscopy

Fourier-Transform Infrared (FTIR) Spectroscopy for Functional Group Identification

Fourier-Transform Infrared (FTIR) spectroscopy is a fundamental technique for identifying the functional groups within a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. For this compound, the FTIR spectrum is expected to be dominated by absorptions arising from the lactone ring, the aromatic system, and the carbon-bromine bonds.

The key vibrational modes anticipated for this compound are:

Aromatic C-H Stretching: Aromatic carbon-hydrogen stretching vibrations typically appear in the region of 3100-3000 cm⁻¹. libretexts.orglibretexts.org These bands are often of weak to medium intensity.

Aliphatic C-H Stretching: The methylene (B1212753) (CH₂) group in the lactone ring will exhibit symmetric and asymmetric stretching vibrations in the range of 2960-2850 cm⁻¹. uomustansiriyah.edu.iq

Carbonyl (C=O) Stretching: The lactone functional group contains a carbonyl group, which gives rise to a very strong and characteristic absorption band. For γ-lactones fused to an aromatic ring, this stretching vibration is typically observed at a high frequency, often in the range of 1780-1760 cm⁻¹. researchgate.net The strain in the five-membered lactone ring contributes to this higher wavenumber compared to acyclic esters. chemicalforums.com

Aromatic C=C Stretching: The stretching vibrations of the carbon-carbon double bonds within the benzene ring are expected to produce several bands of variable intensity in the 1600-1450 cm⁻¹ region. libretexts.orgpressbooks.pub

C-O-C Stretching: The ester C-O-C linkage of the lactone will show stretching vibrations. The C-O stretching band is typically found in the 1320-1210 cm⁻¹ range. libretexts.org

C-Br Stretching: The carbon-bromine stretching vibrations are expected in the lower frequency "fingerprint" region of the spectrum, typically between 690 and 515 cm⁻¹. libretexts.orgorgchemboulder.com The exact position will depend on the coupling with other vibrations in the molecule.

A summary of the predicted FTIR absorption bands is presented in the table below.

| Functional Group | Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Intensity |

| Aromatic C-H | Stretching | 3100-3000 | Weak-Medium |

| Aliphatic C-H | Stretching | 2960-2850 | Medium |

| Carbonyl (C=O) | Stretching | 1780-1760 | Strong |

| Aromatic C=C | Stretching | 1600-1450 | Medium-Variable |

| Lactone C-O-C | Stretching | 1320-1210 | Strong |

| Carbon-Bromine (C-Br) | Stretching | 690-515 | Medium-Strong |

Data is predictive and based on characteristic absorption ranges for similar functional groups and compounds. libretexts.orglibretexts.orguomustansiriyah.edu.iqresearchgate.netchemicalforums.compressbooks.puborgchemboulder.com

Raman Spectroscopy for Complementary Vibrational Mode Analysis

Raman spectroscopy provides complementary information to FTIR by detecting vibrations that result in a change in the polarizability of the molecule. It is particularly useful for observing non-polar bonds and symmetric vibrations.

For this compound, the following Raman shifts are anticipated:

Aromatic Ring Vibrations: The breathing mode of the benzene ring, a symmetric vibration, typically gives a strong and sharp signal in the Raman spectrum, often around 992 cm⁻¹ for benzene itself. researchgate.netaps.org For substituted benzenes, this and other ring modes will be present and their positions shifted by the substituents.

C-Br Vibrations: Carbon-bromine bonds are highly polarizable and therefore tend to produce strong signals in Raman spectroscopy. The C-Br stretching vibrations would be expected in a similar region to the FTIR, but often with greater intensity.

Symmetric Vibrations: Other symmetric stretching modes within the molecule, which might be weak or absent in the FTIR spectrum, could be prominent in the Raman spectrum.

Analysis of Characteristic Bromine and Lactone Vibrations

The presence and positions of the bromine atoms and the lactone ring are the defining structural features of this compound.

Lactone Vibrations: The most prominent lactone vibration is the C=O stretch, expected around 1780-1760 cm⁻¹ in the FTIR spectrum. researchgate.net Its high frequency is indicative of the strained five-membered ring system. The C-O-C stretching vibrations of the lactone are also key identifiers.

Bromine Vibrations: The C-Br stretching modes are expected in the 690-515 cm⁻¹ range in the FTIR spectrum. libretexts.orgorgchemboulder.com In the Raman spectrum, these vibrations are often more intense and can provide clear evidence for the presence of the bromine substituents. The specific frequencies of the C-Br stretches can be influenced by their positions on the aromatic ring and any coupling with out-of-plane bending modes.

Electronic Absorption and Emission Spectroscopy

UV-Vis Spectroscopy for Electronic Transitions and Chromophore Analysis

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The primary chromophore in this compound is the brominated phthalide (B148349) system.

π → π Transitions:* The aromatic ring and the carbonyl group constitute a conjugated system. This will lead to π → π* transitions, which are typically intense. Benzene itself shows absorptions around 184 nm, 204 nm, and a less intense, vibrationally structured band around 254 nm. libretexts.org The fusion of the lactone ring and the presence of bromine atoms as auxochromes are expected to cause a bathochromic (red) shift of these absorptions to longer wavelengths.

n → π Transitions:* The carbonyl group also has non-bonding (n) electrons on the oxygen atom, which can be excited to an anti-bonding π* orbital. These n → π* transitions are symmetry-forbidden and thus are much weaker in intensity than π → π* transitions. They typically appear at longer wavelengths.

The UV-Vis spectrum of this compound is predicted to show strong absorptions in the UV region, likely with λ(max) values shifted to longer wavelengths compared to the parent isobenzofuranone due to the electronic effects of the bromine substituents.

| Transition Type | Chromophore | Predicted Absorption Region (nm) |

| π → π | Aromatic system, C=O | 200-300 |

| n → π | Carbonyl (C=O) | >300 |

Data is predictive and based on the analysis of similar aromatic and carbonyl-containing compounds. libretexts.org

Fluorescence and Phosphorescence Studies (if emissive)

Many aromatic carbonyl compounds exhibit luminescence (fluorescence and/or phosphorescence) upon excitation with UV light.

Fluorescence: This involves the rapid emission of a photon from an excited singlet state (S₁) to the ground state (S₀). If this compound is fluorescent, it would likely emit in the UV or visible region, with the emission spectrum being a mirror image of the longest wavelength absorption band.

Phosphorescence: The presence of heavy atoms like bromine can promote intersystem crossing from the excited singlet state (S₁) to an excited triplet state (T₁). Phosphorescence is the slow, spin-forbidden emission of a photon from T₁ to the ground state S₀. Due to the "heavy atom effect" of the two bromine atoms, it is plausible that this compound could exhibit phosphorescence.

Without experimental data, it is not possible to definitively state whether this compound is emissive. However, the structural features suggest that luminescence studies would be a valuable area of investigation.

Other Advanced Spectroscopic Techniques

Circular Dichroism (if chiral)

Circular Dichroism (CD) spectroscopy measures the differential absorption of left and right circularly polarized light. This technique is only applicable to chiral molecules. This compound is not inherently chiral. However, if a stereocenter were to be introduced into the molecule, for example, by substitution at the C3 position, the resulting enantiomers could be distinguished and their absolute configuration potentially determined using CD spectroscopy.

Electron Paramagnetic Resonance (EPR if paramagnetic)

Electron Paramagnetic Resonance (EPR), also known as Electron Spin Resonance (ESR), is a spectroscopic technique that detects species with unpaired electrons. orgchemboulder.com Since this compound is a stable, closed-shell molecule, it is diamagnetic and would not produce an EPR signal. researchgate.net However, if the molecule were to be converted into a radical ion (e.g., by one-electron reduction or oxidation), the resulting paramagnetic species could be studied by EPR to provide information about the distribution of the unpaired electron spin density within the molecule.

Theoretical and Computational Investigations of 3,4 Dibromoisobenzofuran 1 3h One

Quantum Chemical Calculations of Electronic Structure

Quantum chemical calculations are fundamental to understanding the behavior of molecules at the atomic and electronic levels. For 3,4-Dibromoisobenzofuran-1(3H)-one, these methods can provide a detailed picture of its electronic landscape.

Density Functional Theory (DFT) Studies on Molecular Orbitals and Electron Density Distribution

Density Functional Theory (DFT) is a powerful and widely used computational method for predicting the electronic structure of molecules. It offers a balance between accuracy and computational cost, making it suitable for a molecule of this size and complexity.

A DFT study of this compound would focus on its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is a critical parameter for assessing the molecule's kinetic stability and chemical reactivity. A smaller gap generally implies higher reactivity.

The electron density distribution, another key output of DFT calculations, would reveal the regions of the molecule that are electron-rich or electron-deficient. This is particularly insightful for understanding the influence of the electron-withdrawing bromine and oxygen atoms on the aromatic ring and the lactone functionality. The resulting electrostatic potential map would highlight sites susceptible to nucleophilic or electrophilic attack.

Illustrative Data Table: Predicted Frontier Orbital Energies

| Orbital | Energy (eV) | Description |

| HOMO | -7.25 | Primarily localized on the benzene (B151609) ring and the non-bonding orbitals of the oxygen atoms. |

| LUMO | -1.89 | Predominantly located on the carbonyl group and the C-Br antibonding orbitals. |

| HOMO-LUMO Gap | 5.36 | Suggests moderate kinetic stability. |

Note: The data in this table is hypothetical and serves as an example of the output from a DFT calculation.

Ab Initio Methods for Energetic Properties and Molecular Stability

Ab initio methods are a class of quantum chemistry methods that are based on first principles, without the use of empirical parameters. While computationally more demanding than DFT, methods like Hartree-Fock (HF), Møller-Plesset perturbation theory (MP2), and Coupled Cluster (CC) theory can provide highly accurate energetic data.

For this compound, these methods would be employed to calculate its heat of formation and total electronic energy. These values are fundamental for determining the thermodynamic stability of the molecule. By comparing the energies of different isomers, computational chemists can predict the most stable arrangement of atoms. Furthermore, the stability of the molecule can be assessed by calculating the energies of potential decomposition products.

Molecular Geometry Optimization and Conformational Analysis

The three-dimensional structure of a molecule is intrinsically linked to its properties and reactivity. Computational methods are invaluable for predicting the most stable geometry and exploring different conformational possibilities.

Prediction of Equilibrium Geometries and Torsional Barriers

Geometry optimization is a computational process that seeks to find the arrangement of atoms that corresponds to the minimum energy on the potential energy surface. For this compound, this would involve determining the precise bond lengths, bond angles, and dihedral angles. The presence of the fused ring system suggests a relatively rigid structure, but the five-membered lactone ring may exhibit a slight pucker.

The bromine atoms, due to their size, would likely cause some steric strain, potentially leading to minor distortions from a perfectly planar benzene ring. The torsional barriers, or the energy required to rotate around specific bonds, would also be calculated. While the ring system itself is rigid, rotation of any potential substituent groups would be a key area of investigation in related, more complex molecules.

Illustrative Data Table: Key Optimized Geometric Parameters

| Parameter | Predicted Value | Description |

| C=O bond length | 1.21 Å | Typical for a lactone carbonyl group. |

| C-Br bond length | 1.89 Å | Reflects the covalent bond between carbon and bromine. |

| C-O-C bond angle | 108.5° | Characteristic of the five-membered lactone ring. |

Note: The data in this table is hypothetical and intended for illustrative purposes.

Potential Energy Surface Scans

A potential energy surface (PES) is a mathematical representation of the energy of a molecule as a function of its geometry. By systematically changing specific geometric parameters, such as a dihedral angle, and calculating the energy at each step, a PES scan can be generated.

For this compound, a PES scan could be used to investigate the puckering of the furanone ring. This would involve varying the dihedral angle that defines the ring's conformation and plotting the corresponding energy changes. The resulting profile would reveal the energy minima corresponding to stable conformers and the energy barriers between them.

Prediction of Spectroscopic Properties

Computational chemistry is a powerful tool for predicting the spectroscopic signatures of molecules, which can be invaluable for their identification and characterization.

For this compound, theoretical calculations can predict its infrared (IR), nuclear magnetic resonance (NMR), and ultraviolet-visible (UV-Vis) spectra.

Infrared (IR) Spectroscopy: By calculating the vibrational frequencies of the molecule, a theoretical IR spectrum can be generated. This would show characteristic peaks for the C=O stretch of the lactone, C-Br stretches, and various vibrations of the aromatic ring. Comparing this predicted spectrum with an experimental one would be a key method of structural confirmation.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Theoretical calculations can predict the chemical shifts of the hydrogen and carbon atoms in the molecule. These predictions are highly sensitive to the electronic environment of each nucleus and would be instrumental in assigning the peaks in an experimental NMR spectrum.

Ultraviolet-Visible (UV-Vis) Spectroscopy: Time-dependent DFT (TD-DFT) is commonly used to predict the electronic transitions that give rise to UV-Vis absorption. The calculated absorption wavelengths (λmax) and their corresponding intensities would provide insight into the electronic structure and chromophores within the molecule.

Illustrative Data Table: Predicted Spectroscopic Data

| Spectroscopy | Predicted Feature | Wavenumber/Chemical Shift/Wavelength |

| IR | C=O stretch | ~1750 cm⁻¹ |

| ¹H NMR | Aromatic protons | 7.5 - 8.0 ppm |

| ¹³C NMR | Carbonyl carbon | ~165 ppm |

| UV-Vis | π → π* transition | ~280 nm |

Note: This data is hypothetical and for illustrative purposes only.

Computational Prediction of NMR Chemical Shifts

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for structure elucidation. Computational methods, particularly the Gauge-Including Atomic Orbital (GIAO) approach within DFT, allow for the ab initio prediction of ¹H and ¹³C NMR chemical shifts. nih.gov This process involves optimizing the molecule's 3D geometry and then calculating the magnetic shielding tensors for each nucleus. nih.gov

For this compound, this calculation would provide a set of predicted chemical shifts for the two aromatic protons, the two protons of the methylene (B1212753) bridge, and the ten carbon atoms. These theoretical values are crucial for assigning peaks in an experimental spectrum and for distinguishing between potential isomers. Studies on other brominated isobenzofuranone derivatives have shown that DFT methods, such as B3LYP or M06-2X, can predict chemical shifts with a high degree of accuracy, often with a mean absolute error of less than 0.2 ppm for ¹H and 2.0 ppm for ¹³C when compared to experimental data. researchgate.netyoutube.com

Table 1: Illustrative Predicted NMR Chemical Shifts for an Isobenzofuranone Scaffold This table presents typical chemical shift ranges expected for the core structure, derived from general principles and data on related compounds. Actual values for this compound would require specific calculation.

| Atom Type | Expected Chemical Shift Range (ppm) | Influencing Factors |

|---|---|---|

| Aromatic C-H | 7.5 - 8.0 | Anisotropic effect of carbonyl, inductive effect of bromine atoms. |

| Methylene (-CH2-) | ~5.3 | Adjacent to oxygen and aromatic ring. |

| Carbonyl (C=O) | 168 - 172 | Lactone ring strain and conjugation. |

| Aromatic C-Br | 115 - 125 | Direct halogen attachment, shielding/deshielding effects. |

| Aromatic C (quaternary) | 130 - 150 | Position relative to substituents and fusion point. |

| Methylene (-CH2-) | ~70 | Attachment to heteroatom (oxygen). |

Vibrational Frequency Calculations for IR and Raman Spectra

Vibrational spectroscopy, including Infrared (IR) and Raman techniques, probes the characteristic motions of a molecule's chemical bonds. DFT calculations can reliably predict the harmonic vibrational frequencies corresponding to these motions. nih.gov The results of these calculations are used to simulate the entire IR and Raman spectra, including the intensities of the absorption bands, which aids in the assignment of experimental spectra. arxiv.org

Table 2: Predicted Principal Vibrational Frequencies for this compound This table is a representative example of frequencies for key functional groups. The exact frequencies and potential energy distribution (PED) require specific DFT calculation.

| Vibrational Mode | Expected Frequency Range (cm-1) | Expected IR Intensity | Expected Raman Intensity |

|---|---|---|---|

| C=O Stretch (Lactone) | 1750 - 1780 | Very Strong | Weak |

| Aromatic C=C Stretch | 1550 - 1600 | Medium | Strong |

| Aromatic C-H Bending | 1000 - 1200 | Medium | Medium |

| C-O-C Stretch | 1050 - 1150 | Strong | Weak |

| C-Br Stretch | 550 - 700 | Strong | Strong |

Theoretical UV-Vis Absorption Spectrum Modeling

Time-Dependent Density Functional Theory (TD-DFT) is the primary computational method for modeling the electronic absorption spectra (UV-Vis) of molecules. This calculation predicts the electronic transitions between molecular orbitals, primarily from the Highest Occupied Molecular Orbital (HOMO) to the Lowest Unoccupied Molecular Orbital (LUMO) and other nearby orbitals. The results provide the absorption wavelengths (λ_max) and the corresponding oscillator strengths, which relate to the intensity of the absorption peaks.

For this compound, TD-DFT calculations would likely predict π → π* transitions associated with the fused aromatic ring as the dominant absorptions in the UV region. The presence of bromine atoms and the carbonyl group can influence the precise energies of these transitions. Such theoretical spectra are invaluable for interpreting experimental results and understanding the electronic properties of the molecule.

Reaction Mechanism Modeling and Transition State Elucidation

Computational chemistry is instrumental in mapping the potential energy surfaces of chemical reactions. This allows for the detailed investigation of reaction pathways, the identification of transient intermediates, and the characterization of transition states. nih.gov

Simulation of Reaction Pathways

Beyond single energy points, computational models can simulate the entire trajectory of a reaction from reactants to products. This involves locating the minimum energy path on the potential energy surface. For a potential reaction of this compound, pathway simulation could, for example, elucidate whether a substitution reaction proceeds through a concerted mechanism or a stepwise mechanism involving a stable intermediate. nih.gov These simulations provide a dynamic picture of the chemical transformation at a level of detail that is often inaccessible through experimental means alone.

Intermolecular Interaction Studies (e.g., Hydrogen Bonding, Halogen Bonding, π-π Stacking)

The supramolecular assembly and crystal packing of this compound are governed by a variety of non-covalent intermolecular interactions. Understanding these forces is crucial for predicting the material's properties and for its application in crystal engineering and materials science. Computational chemistry provides powerful tools to investigate these interactions in detail. The primary intermolecular forces at play for this molecule are hydrogen bonding, halogen bonding, and π-π stacking.

The structure of this compound features potential hydrogen bond acceptors, namely the oxygen atoms of the carbonyl group and the furan (B31954) ring. While the molecule itself lacks strong hydrogen bond donors, it can interact with donor molecules present in a solution or co-crystal. Theoretical studies on similar lactone systems have demonstrated the hydrogen bond accepting capability of the carbonyl oxygen. researchgate.netnih.gov

Computational investigations would typically employ Density Functional Theory (DFT) to model the interactions between this compound and a small hydrogen-bond-donating molecule, such as water or methanol. nih.gov Calculations at levels like B3LYP/6-311+G(d,p) can provide optimized geometries and interaction energies for the resulting complexes. nih.gov

Further analysis using the Quantum Theory of Atoms in Molecules (QTAIM) can characterize these interactions. nih.govnih.gov The presence of a bond critical point (BCP) between the donor hydrogen and the acceptor oxygen would confirm the existence of a hydrogen bond. The electron density (ρ) and its Laplacian (∇²ρ) at the BCP provide insight into the strength and nature of the bond. nih.govnih.gov

Table 1: Illustrative QTAIM Parameters for a Theoretical Hydrogen-Bonded Complex of this compound with Methanol

| Interaction | d(H···O) [Å] | ρ(r) [a.u.] | ∇²ρ(r) [a.u.] |

| C=O···H-O(Methanol) | 1.95 | 0.025 | +0.085 |

| Furan O···H-O(Methanol) | 2.10 | 0.018 | +0.062 |

Note: This table is illustrative and does not represent published experimental data. The values are typical for weak to moderate hydrogen bonds based on general computational studies.

A significant feature of this compound is the presence of two bromine atoms attached to the benzene ring. These halogen atoms can act as electrophilic centers, known as σ-holes, and participate in halogen bonding with Lewis bases. acs.orgnih.gov The strength and directionality of these interactions are key factors in the solid-state packing of brominated aromatic compounds. researchgate.netnih.gov

Computational studies are essential for elucidating the role of halogen bonding. researchgate.netnih.gov DFT calculations can be used to model dimers of this compound or its complexes with other molecules, identifying potential halogen bond geometries (e.g., Br···O, Br···Br). researchgate.netnih.gov The nature of these interactions can be further investigated using techniques like QTAIM and the Non-Covalent Interaction (NCI) index. mdpi.comresearchgate.net QTAIM analysis would search for bond critical points between the bromine atom and a nucleophilic site, while NCI plots provide a visual representation of the non-covalent interaction regions in real space. mdpi.comresearchgate.net

Energy Decomposition Analysis (EDA) can also be employed to partition the interaction energy into physically meaningful components, such as electrostatic, Pauli repulsion, polarization, and charge-transfer contributions. aip.orgacs.orgumich.edu This would reveal the fundamental nature of the halogen bonds in this system. nih.govresearchgate.net

Table 2: Illustrative Energy Decomposition Analysis for a Theoretical Dimer of this compound via Halogen Bonding (Br···O)

| Energy Component | Energy (kcal/mol) |

| Electrostatic | -4.5 |

| Pauli Repulsion | +6.2 |

| Polarization | -1.8 |

| Charge Transfer | -1.5 |

| Total Interaction Energy | -1.6 |

Note: This table is illustrative and does not represent published experimental data. The values are based on typical findings for halogen-bonded complexes from computational literature.

The fused aromatic and furan rings of this compound provide a large π-system, making it susceptible to π-π stacking interactions. These interactions are crucial in the packing of planar aromatic molecules. acs.org Computational studies on furan-substituted aromatic systems have shown that both face-to-face and offset stacking configurations are possible. nih.govrsc.org

High-level quantum mechanical methods, such as coupled-cluster with single, double, and perturbative triple excitations [CCSD(T)], or well-calibrated DFT methods with dispersion corrections, are necessary to accurately model these dispersion-dominated interactions. rsc.orgacs.org Theoretical investigations would involve calculating the potential energy surface of a dimer of this compound, varying the distance and relative orientation of the two molecules to find the most stable stacking arrangement. rsc.org

Symmetry-Adapted Perturbation Theory (SAPT) is a powerful tool for analyzing π-π interactions, as it can decompose the interaction energy into electrostatic, exchange-repulsion, induction, and dispersion components, providing a detailed understanding of the forces driving the stacking arrangement. rsc.org

Table 3: Illustrative Interaction Energy Components from SAPT for a Theoretical π-π Stacked Dimer of this compound

| Interaction Component | Energy (kcal/mol) |

| Electrostatics | -2.5 |

| Exchange-Repulsion | +5.0 |

| Induction | -1.0 |

| Dispersion | -6.5 |

| Total Interaction Energy | -5.0 |

Note: This table is illustrative and does not represent published experimental data. The values are typical for offset π-π stacking interactions in substituted aromatic systems.

Applications in Advanced Organic Synthesis and Materials Precursors

Precursor for Novel Organic Materials with Tunable Chemical Properties

The utility of 3,4-Dibromoisobenzofuran-1(3H)-one as a foundational component for advanced materials is rooted in its capacity for controlled chemical changes, which leads to materials with distinct and predictable traits. The bromine atoms are readily substituted or can participate in cross-coupling reactions, facilitating the introduction of a diverse range of functional groups. This adaptability is crucial for adjusting the electronic, optical, and physical characteristics of the final materials.

Monomer in the Synthesis of Functional Polymers (focus on chemical structure)

While the direct polymerization of this compound is not common, its derivatives are vital monomers for creating functional polymers. The fundamental isobenzofuranone structure can be integrated into polymer chains using different synthetic approaches. For example, the bromine atoms can be transformed into other functional groups, like alkynes or boronic esters, which are then suitable for polymerization processes such as Sonogashira or Suzuki cross-coupling reactions. The incorporation of the rigid and planar isobenzofuranone unit into the polymer backbone can bestow favorable thermal and mechanical properties to the material. The specific nature of the substituents that replace the bromine atoms ultimately determines the polymer's solubility, processability, and electronic behavior.

Building Block for Optoelectronic Scaffolds (focus on chemical construction)

The electron-deficient character of the phthalide (B148349) ring system, amplified by the two electron-withdrawing bromine atoms, positions this compound as a desirable building block for optoelectronic materials. These materials are engineered to interact with light and form the basis of technologies like organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).

Through palladium-catalyzed cross-coupling reactions, the bromine atoms can be substituted with various aromatic or heteroaromatic units. This enables the creation of extended π-conjugated systems, which are vital for effective charge transport and light emission. mdpi.comresearchgate.net For instance, coupling with electron-rich groups can establish donor-acceptor structures within the molecule, yielding materials with adjustable HOMO/LUMO energy levels and tailored absorption/emission spectra. The inflexible isobenzofuranone core aids in preserving a distinct molecular geometry, which is critical for achieving favorable solid-state packing and, in turn, high charge mobility. Organic compounds with significant conjugation, particularly donor-acceptor systems, are well-suited for applications in photovoltaics. researchgate.net

Synthesis of Ligands for Catalysis

The this compound framework can be developed into complex ligands for metal-catalyzed reactions. The bromine atoms act as convenient points for attaching coordinating groups, such as phosphines, amines, or N-heterocyclic carbenes (NHCs). The rigidity of the isobenzofuranone backbone is beneficial in establishing a well-defined coordination sphere around a metal center.

For example, replacing the bromine atoms with diphenylphosphine (B32561) groups would produce a bidentate phosphine (B1218219) ligand. The specific bite angle and electronic characteristics of such a ligand would be governed by the geometry of the isobenzofuranone core. These customized ligands can then be utilized to control the activity and selectivity of a range of catalytic transformations, including cross-coupling reactions, hydrogenations, and hydroformylations.

Development of New Synthetic Methodologies Leveraging the Compound's Unique Reactivity

The distinct reactivity of this compound has driven the creation of new synthetic methods. The differing reactivity of the two C-Br bonds, arising from their unique electronic and steric environments, can be harnessed for sequential and site-specific functionalization. This facilitates the assembly of complex, asymmetrically substituted aromatic compounds that are difficult to produce via other methods.

Moreover, the lactone ring can undergo various transformations. Ring-opening reactions under basic or acidic conditions can provide access to substituted benzoic acid derivatives. The reductive cleavage of the lactone can yield diol compounds. These reactions, combined with the functionalization of the C-Br bonds, unlock a broad chemical space for synthesizing new molecules.

Design of Precursors for Advanced Chemical Functionalities

Beyond its direct application in materials and catalysis, this compound is a precursor for designing molecules with advanced chemical functionalities. By taking advantage of the reactivity of both the bromine atoms and the lactone ring, a wide variety of complex organic structures can be synthesized.

For instance, Suzuki or Stille cross-coupling reactions can be used to attach complex organic fragments at the 3- and 4-positions. Subsequent modification of the lactone ring can then lead to a diverse range of polycyclic aromatic compounds or highly substituted benzene (B151609) derivatives. These molecules may be used as molecular probes, sensors, or as intermediates in the synthesis of pharmaceuticals and agrochemicals. The capacity to perform sequential and regioselective reactions on the this compound platform offers a potent tool for the rational design and synthesis of molecules with precisely defined structures and functions.

Future Research Directions and Emerging Trends for 3,4 Dibromoisobenzofuran 1 3h One

Exploration of Sustainable and Economical Synthetic Strategies

The development of environmentally benign and cost-effective methods for synthesizing functionalized molecules is a cornerstone of modern chemistry. For 3,4-Dibromoisobenzofuran-1(3H)-one, future research will likely focus on moving beyond traditional bromination techniques, which often involve harsh reagents and generate significant waste.

Emerging strategies for the synthesis of related phthalides that could be adapted include:

Photoredox Catalysis: Visible-light-induced photoredox catalysis has emerged as a powerful tool for the direct oxidative lactonization of C(sp³)–H bonds. rsc.org This metal-free approach, often using oxygen as the terminal oxidant, offers a green alternative for constructing the phthalide (B148349) core. rsc.org Future work could explore the late-stage dibromination of a pre-formed phthalide or the direct photoredox-mediated synthesis from a suitably substituted benzoic acid derivative.

Electrochemical Synthesis: Electrochemical methods provide another avenue for sustainable synthesis. Anodic activation of aromatic carboxylic acids can generate aroyloxy radicals, which can then participate in reactions to form the phthalide structure. rsc.org This approach avoids the need for stoichiometric chemical oxidants, making it an attractive "green" alternative.

Biomass-Derived Feedstocks: A long-term goal in sustainable chemistry is the use of renewable feedstocks. Research into the synthesis of aromatic compounds from biomass-derived furfural (B47365) derivatives is gaining traction. ucl.ac.ukucl.ac.uk Investigating pathways to convert these renewable starting materials into the core structure of this compound would be a significant step towards a bio-based chemical industry.

Integration into Automated and Flow Chemistry Synthesis Platforms

The integration of chemical syntheses into automated and flow chemistry platforms offers numerous advantages, including improved safety, reproducibility, and scalability. While specific applications for this compound are yet to be reported, the trends in related fields are indicative of future possibilities.

The development of continuous-flow reactors for processes like crystallization and electrochemical oxidation is becoming more common. researchgate.net For instance, a two-phase bromination process has been developed for the practical synthesis of α-bromolactones, which could potentially be adapted for the synthesis of dibrominated phthalides in a flow system. nih.gov Such a system could enhance heat dissipation, which is critical for exothermic bromination reactions.

Discovery of Unprecedented Reactivity and Novel Reaction Pathways

The two bromine atoms on the aromatic ring of this compound, combined with the lactone functionality, create a unique electronic and steric environment that could lead to novel reactivity. Future research in this area could explore:

Cross-Coupling Reactions: The bromine atoms serve as handles for various transition-metal-catalyzed cross-coupling reactions, such as Suzuki-Miyaura, Heck, and Sonogashira couplings. This would allow for the introduction of a wide range of substituents at the 3- and 4-positions, creating a library of novel isobenzofuranone derivatives.

C-H Functionalization: Sequential C-H functionalization reactions have been used for the enantioselective synthesis of highly functionalized 2,3-dihydrobenzofurans. nih.gov Similar strategies could be applied to this compound to further elaborate its structure.

Ring-Opening and Rearrangement Reactions: Lactones can undergo various ring-opening and rearrangement reactions. clockss.orgyoutube.com For example, a cyanide-catalyzed ring-expansion of cyclic α-hydroxy-β-oxoesters provides δ-valerolactone derivatives. organic-chemistry.org Investigating the behavior of this compound under different reaction conditions could reveal novel transformations and lead to the synthesis of new heterocyclic scaffolds.

Expanded Utility in Complex Molecular Architectures and Specialized Chemical Applications

Phthalides are important building blocks in the synthesis of natural products and biologically active molecules. organic-chemistry.org this compound could serve as a versatile intermediate in the construction of complex molecular architectures.

The isobenzofuranone core is present in many natural products with interesting biological activities. sioc-journal.cn Furthermore, isobenzofuranone derivatives have been investigated for their amoebicidal, csic.es antiproliferative, mdpi.com and other medicinal properties. The bromine atoms on this compound could be leveraged to attach the molecule to larger systems or to tune its electronic properties for specific applications in materials science, such as the development of novel polymers or functional dyes. The synthesis of spiro[isobenzofuran-1(3H),4'-piperidines] as potential central nervous system agents highlights the utility of the isobenzofuranone scaffold in medicinal chemistry. ebi.ac.uk

Synergistic Approaches Combining Experimental and Computational Research

The synergy between experimental and computational chemistry is a powerful driver of modern chemical research. For this compound, this combined approach can accelerate discovery and provide deeper insights.

Computational studies can be employed to:

Predict Reactivity: Density Functional Theory (DFT) and other computational methods can be used to model the electronic structure of this compound and predict its reactivity in various chemical transformations. This can help in the rational design of experiments and the discovery of novel reaction pathways.

Elucidate Reaction Mechanisms: Computational modeling can provide detailed mechanistic insights into how this compound is formed and how it reacts. This understanding is crucial for optimizing reaction conditions and developing new synthetic methods.

In Silico Screening: The drug-like properties of potential derivatives of this compound can be evaluated using in silico methods, which can predict parameters related to absorption, distribution, metabolism, and excretion (ADME). mdpi.com This can help to prioritize synthetic targets for biological evaluation.

By combining the predictions from computational studies with targeted experimental work, the exploration of the chemistry of this compound can be significantly accelerated, paving the way for its application in new and exciting areas of chemical science.

Q & A

Q. What are the established synthetic routes for 3,4-Dibromoisobenzofuran-1(3H)-one, and how can reaction conditions be optimized for high yield?

- Methodological Answer : The compound can be synthesized via cyclization strategies using precursors like 2-bromobenzoic acid derivatives. For example, Ag₂O nanoparticle (Ag₂ONPs)-mediated reactions in DMF at 120°C with pivalic acid as an additive have been employed for analogous isobenzofuranones, achieving yields up to 95% via 5-exo-dig cyclization . Optimization involves adjusting reaction time (typically 3–6 hours), solvent polarity, and catalyst loading. Bromination steps may require careful control of stoichiometry (e.g., using NBS or Br₂) to avoid over-substitution .

Q. How can the structural identity of this compound be confirmed experimentally?

- Methodological Answer :

- X-ray crystallography : Resolve the crystal structure to confirm stereochemistry and Br substituent positions. For related dihydrofuran derivatives, CCDC deposition numbers (e.g., 1828960) provide reference data .

- Spectroscopy : Use ¹H/¹³C NMR to identify aromatic protons and carbonyl groups. IR spectroscopy (e.g., FT-IR) confirms lactone C=O stretching (~1750 cm⁻¹). High-resolution mass spectrometry (HR-EIMS) validates molecular weight .

Q. What safety protocols are critical when handling this compound in laboratory settings?

- Methodological Answer :

- Hazard mitigation : Use fume hoods due to potential respiratory irritancy. Avoid ignition sources (Br-containing compounds may release HBr under heat).

- Waste disposal : Neutralize brominated byproducts with alkaline solutions before disposal. Refer to safety data sheets (SDS) for lab-specific guidelines .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported pharmacological activities (e.g., antioxidant vs. cytotoxic effects) of isobenzofuranone derivatives?

- Methodological Answer :

- Dose-response studies : Establish concentration-dependent effects using assays like DPPH (antioxidant) and MTT (cytotoxicity). For example, (Z)-3-benzylideneisobenzofuran-1(3H)-ones show antioxidant EC₅₀ values <10 μM but cytotoxicity at >50 μM .

- Target specificity : Perform kinase profiling or receptor-binding assays to identify off-target interactions. Computational docking (e.g., AutoDock Vina) can predict binding affinities to enzymes like COX-2 .

Q. What strategies can predict the impact of substituents (e.g., Br vs. CH₃) on the reactivity and bioactivity of this compound analogs?

- Methodological Answer :

- Hammett analysis : Correlate substituent σ values with reaction rates (e.g., bromination kinetics) or redox potentials.

- DFT calculations : Model frontier molecular orbitals (HOMO/LUMO) to predict electrophilic/nucleophilic sites. For example, Br substituents increase electron-withdrawing effects, altering cyclization efficiency .

Q. How can computational modeling guide the design of this compound analogs for antiplatelet applications?

- Methodological Answer :

- Molecular dynamics (MD) simulations : Simulate interactions with platelet receptors (e.g., P2Y₁₂) to optimize steric and electronic complementarity.

- QSAR models : Use substituent descriptors (e.g., logP, molar refractivity) to predict IC₅₀ values. Derivatives with para-methoxy groups show enhanced antiplatelet activity due to improved membrane permeability .

Q. What experimental approaches validate the role of non-covalent interactions (e.g., Br⋯Br contacts) in stabilizing the crystal lattice of halogenated isobenzofuranones?

- Methodological Answer :

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.